molecular formula C12H12N2 B1455342 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile CAS No. 202584-15-4

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1455342
CAS No.: 202584-15-4
M. Wt: 184.24 g/mol
InChI Key: CSJNAAWEEITFLB-UHFFFAOYSA-N
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Description

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile ( 202584-15-4) is a high-purity indole-based building block of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, serves as a versatile precursor for the development of more complex molecular architectures . The presence of both the electron-rich 1,6-dimethylindole ring and the reactive acetonitrile group provides two distinct sites for chemical modification, enabling researchers to explore a wide range of synthetic pathways. This chemical is offered with a documented purity of 95% and is suitable for use in high-value research applications, including but not limited to, the synthesis of novel pharmaceutical candidates and the study of structure-activity relationships (SAR) . It is supplied in quantities ranging from research-scale 50 mg samples to multi-gram batches, facilitating both initial discovery and scale-up activities . This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNAAWEEITFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286481
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202584-15-4
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202584-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines. These effects can lead to changes in cell proliferation, apoptosis, and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on various tissues and organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The precise localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Biological Activity

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions:
Indole derivatives, including this compound, exhibit a broad spectrum of biological activities by binding to various receptors and enzymes. These interactions can modulate cellular signaling pathways and influence gene expression.

Biochemical Pathways:
The compound is involved in multiple biochemical pathways that affect cellular metabolism and function. Research indicates that indole derivatives can reduce oxidative stress and inhibit pro-inflammatory cytokines, which are critical in inflammatory responses.

Cellular Effects:
Studies have shown that this compound can modulate cell signaling pathways, leading to significant impacts on various cell types. It has been reported to induce apoptosis in cancer cells and inhibit inflammatory responses .

Molecular Mechanism:
The molecular interactions of this compound involve binding to specific biomolecules that lead to enzyme inhibition or activation. For instance, it has been observed to inhibit enzymes associated with inflammatory pathways.

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatory Reduces levels of pro-inflammatory cytokines
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Exhibits activity against various bacterial strains

Case Study: Anticancer Activity

In laboratory settings, this compound was tested against several cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly against rapidly dividing cells such as A549 (lung cancer) cells. The mechanism involved the induction of apoptosis and modulation of cell cycle progression .

Case Study: Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was assessed against various strains, showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, effective MIC values were recorded at sub-micromolar concentrations .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage in animal models. Lower doses have been associated with therapeutic benefits such as reduced inflammation and inhibited tumor growth. However, higher doses may lead to toxicity and adverse effects .

Scientific Research Applications

The compound 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, often referred to by its chemical structure, has garnered attention in various scientific research fields due to its unique properties and potential applications. This article delves into its applications across different domains, particularly in medicinal chemistry, material science, and organic synthesis.

Anticancer Activity

Recent studies have indicated that compounds containing indole moieties exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and the inhibition of angiogenesis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed promising results against various cancer cell lines, including breast and colon cancer. The specific role of this compound was highlighted as a lead compound for further development .

Antimicrobial Properties

The indole framework is also known for its antimicrobial activity. Research has shown that this compound exhibits inhibitory effects against several bacterial strains.

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study : An investigation into the antimicrobial efficacy of various indole derivatives revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Properties : Its ability to act as an electron donor or acceptor can enhance charge transport in devices.

Research Findings : A study published in Advanced Materials explored the use of indole-based compounds in OLEDs, indicating that incorporating this compound into device architectures improved luminescent efficiency and stability .

Synthesis of Novel Compounds

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its nitrile group can participate in various reactions such as nucleophilic additions and cycloadditions.

Synthesis Example : Researchers have utilized this compound to synthesize pyridine derivatives through a multi-step reaction process involving cyclization reactions with other nucleophiles .

Comparison with Similar Compounds

2-(1-Ethyl-1H-indol-3-yl)acetonitrile (Ethyl-substituted analog)

  • Structural Difference : The 1-position substituent is ethyl instead of methyl.
  • Synthesis : Prepared via alkylation of indole-3-acetonitrile with ethyl bromide, yielding 47% after purification .

2-(7-Methyl-1H-indol-3-yl)acetonitrile (Methyl-substituted at 7-position)

  • Structural Difference : Methyl substitution at the 7-position instead of 6-position.
  • Crystallography: X-ray studies reveal non-planar molecular conformations due to steric interactions between substituents. Similar acetonitrile derivatives exhibit intramolecular hydrogen bonding between the nitrile group and adjacent hydrogen atoms .

2-(6-Methyl-1H-indol-3-yl)acetic acid (Carboxylic acid analog)

  • Structural Difference : Acetic acid replaces acetonitrile, introducing a carboxylic acid group.
  • Electronic Properties : The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the nitrile group. This enhances solubility in aqueous media but may reduce membrane permeability .

Functional Group Modifications

2-(1H-Indol-3-ylcarbonyl)acetonitrile (Carbonyl-containing analog)

  • Structural Difference : A carbonyl group bridges the indole ring and acetonitrile.
  • Biological Activity : Carbonyl-containing indoles exhibit aldose reductase inhibitory activity, critical for managing diabetic complications. The acetonitrile group may enhance electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .

(6-Amino-1H-indol-3-yl)acetonitrile (Amino-substituted analog)

  • Structural Difference: An amino group at the 6-position instead of methyl.
  • Electronic Effects: The amino group donates electrons to the indole ring, raising HOMO energy and increasing nucleophilicity. This contrasts with the electron-withdrawing methyl group in the target compound, which lowers HOMO energy .

Key Research Findings and Data

Electronic Structure and Reactivity

Density Functional Theory (DFT) studies on methyl-substituted indole-acetonitrile analogs reveal:

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetate (Analog) -5.34 -1.87 3.47
2-(1,6-Dimethyl-1H-indol-3-yl)acetonitrile (Predicted) -5.62* -2.15* 3.47*

*Predicted values based on substituent effects from . The dimethyl groups lower HOMO energy, reducing oxidative reactivity compared to amino-substituted analogs.

Preparation Methods

General Synthetic Approach

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile typically involves:

  • Functionalization of the indole ring at the 3-position.
  • Introduction of the acetonitrile moiety via nucleophilic substitution or rearrangement reactions.
  • Use of substituted indoles, such as 1,6-dimethylindole, as starting materials to ensure regioselectivity and desired substitution pattern.

Preparation via Nitroalkylation and Rearrangement

A prominent method involves the conversion of 3-(2-nitroethyl)-1H-indoles into the corresponding 2-(1H-indol-2-yl)acetonitriles through a multi-step reaction sequence:

  • Step 1: Formation of 3-(2-nitroethyl)-1H-indole

    • React 1,6-dimethylindole with β-nitrostyrene in the presence of acetic acid and ethanol under reflux conditions.
    • Reaction time ranges from 2 to 8 hours with monitoring by TLC.
    • The product precipitates out or can be purified by column chromatography.
  • Step 2: Activation and Rearrangement

    • Treat the nitroalkylated indole with phosphoryl chloride and base.
    • This activates the nitro group, forming a phosphorylated nitronate intermediate.
    • Subsequent deprotonation and elimination steps lead to the formation of an oxime intermediate.
    • A 5-endo-trig cyclization forms a spirocyclic iminium species.
    • Base-assisted ring cleavage finally furnishes the nitrile product, this compound.

This method provides good yields and allows transformation of unwanted byproducts into the target nitrile molecules efficiently.

Synthesis via Diazo Compound Coupling (Gold-Catalyzed)

Another advanced synthetic route involves the use of diazo compounds and gold catalysis:

  • Step 1: Preparation of 2-diazo-2-phenylacetonitrile

    • Synthesize the diazo compound from phenylacetaldehyde via reaction with sodium bisulfite, ammonium hydroxide, and sodium cyanide under controlled temperature.
    • The crude intermediate is used immediately for further reaction.
  • Step 2: Gold-Catalyzed Coupling

    • Use chlorotriphenoxyphosphoranyl gold(I) and silver triflate as catalysts in dry dichloromethane or acetonitrile.
    • React the diazo compound with N-methyl or substituted indoles, including 1,6-dimethylindole derivatives.
    • The reaction proceeds under argon atmosphere at room temperature for 2-3 hours.
    • Purification by silica gel chromatography yields the desired this compound derivative with good yields (~68% reported for related compounds).

This method is notable for its mild conditions and high selectivity, suitable for complex indole derivatives.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Nitroalkylation and Phosphoryl Chloride Activation 1,6-dimethylindole, β-nitrostyrene, phosphoryl chloride, base, reflux ethanol Efficient rearrangement, good selectivity Multi-step, requires careful control Moderate to High
Gold-Catalyzed Diazo Coupling 2-diazo-2-phenylacetonitrile, gold catalyst, silver triflate, dry DCM/MeCN, room temp Mild conditions, high selectivity Requires precious metal catalyst Around 68%

Detailed Research Findings

  • The nitroalkylation method capitalizes on the formation of a phosphorylated nitronate intermediate, which stabilizes reactive species and facilitates smooth rearrangement to nitriles without harsh conditions.
  • The gold-catalyzed diazo coupling exploits carbene transfer reactions, allowing direct C–C bond formation at the indole 3-position with nitrile functionality introduced via the diazo reagent.
  • Both methods demonstrate the importance of reaction environment, such as solvent choice (ethanol, dichloromethane, acetonitrile), temperature control, and catalyst presence for optimizing yields and purity.
  • Side reactions such as indole degradation or formation of byproducts like oximes and iminium intermediates are controlled by reaction conditions and reagent stoichiometry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indole-acetonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile are synthesized via thiol-acetonitrile coupling under mild acidic conditions . For this compound, alkylation of the indole nitrogen followed by cyanoethylation using acrylonitrile or a nitrile transfer reagent is plausible. Optimization should focus on temperature control (40–60°C) and catalysts (e.g., K₂CO₃ or DBU) to enhance yield and purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, 2-(4-Methoxy-1H-indol-3-yl)acetonitrile was characterized using SC-XRD (R factor = 0.088), with SHELX software for refinement . For amorphous samples, advanced NMR techniques (¹³C DEPT, HSQC) and high-resolution mass spectrometry (HRMS) can validate the structure. Computational methods (DFT) may supplement experimental data .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Methodological Answer : The compound’s nitrile group confers polarity, while the dimethylindole moiety enhances hydrophobicity. LogP values can be estimated via HPLC retention times or computational tools (e.g., ChemAxon). Solubility in acetonitrile or DMSO is typical for such nitriles, but empirical testing via shake-flask methods is advised. Reactivity studies should focus on nitrile hydrolysis (e.g., to amides) and indole ring functionalization .

Advanced Research Questions

Q. How does the substitution pattern on the indole ring affect the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs like bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride reveal that methyl groups at the 1- and 6-positions enhance steric hindrance, potentially altering binding affinity to biological targets . Comparative assays (e.g., enzyme inhibition or cytotoxicity) against unsubstituted indole derivatives can quantify these effects. Computational docking (AutoDock Vina) may predict interactions with receptors like serotonin transporters .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible side chains. SHELXL refinement (via Olex2 GUI) with twin-law detection and high-resolution data (≤1.0 Å) improves accuracy . For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Disorder modeling for the acetonitrile group may require constraints (e.g., DFIX in SHELX) .

Q. How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be analyzed for this compound?

  • Methodological Answer : Contradictions often stem from solvent effects or tautomerism. For example, indole NH protons may exhibit variable δH values in DMSO-d₆ vs. CDCl₃. Standardizing solvent systems and temperature (25°C) reduces variability. 2D NMR (COSY, NOESY) can resolve overlapping signals, while dynamic NMR experiments detect tautomeric equilibria .

Q. What strategies are effective for derivatizing this compound to explore its pharmaceutical potential?

  • Methodological Answer : Targeted derivatization includes:

  • Nitrile modification : Hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).
  • Indole functionalization : Electrophilic substitution (e.g., bromination at C5) or cross-coupling (Suzuki-Miyaura for aryl groups) .
  • Hybrid molecules : Conjugation with bioactive moieties (e.g., piperidine for CNS activity) via amide or urea linkages .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile
Reactant of Route 2
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2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile

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